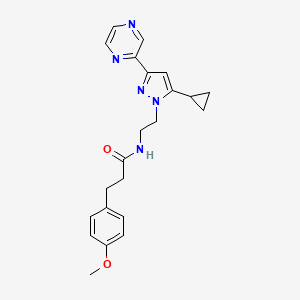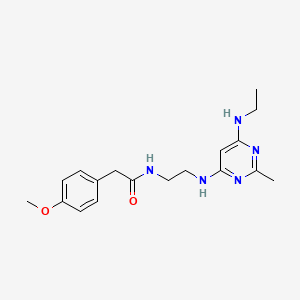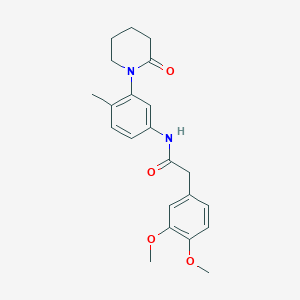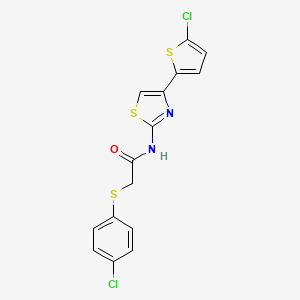amino]propanenitrile CAS No. 861211-56-5](/img/structure/B2848175.png)
3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A practical synthesis of (6-chloro-3-pyridyl)methylamine, a key intermediate of neo-nicotinoid insecticides, has been described. This synthesis involves a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile . An improved Raney nickel catalyst, prepared from an alloy of low nickel content (Ni 38%, Al 62%) and subjected to heat treatment in water (98 °C, 2 h) after leaching of aluminum, was highly effective for the selective hydrogenation .Molecular Structure Analysis
The molecular structure of “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación
Insecticide Production
“3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” is a key ingredient in the production of Thiacloprid , a popular insecticide . Thiacloprid is an agonist at the nicotinic acetylcholine receptor, which means it can effectively control a wide range of pests without causing cross-resistance to insecticides from the pyrethroid, organophosphate, or carbamate families .
Pest Control in Pome and Stone Fruits
Thiacloprid, derived from “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile”, is particularly effective in controlling pests in pome and stone fruits. It has shown significant advantages in controlling pests like codling moth, oriental peach moth, cherry fruit fly, and the Mediterranean fruit fly .
Blossom Beetle Control in Oilseed Rape
Thiacloprid is also effective against the blossom beetle in oilseed rape . This helps protect the crop and ensures a healthy yield.
Control of Aphids, Leafminers, Scale Insects, Weevils, and Lygus spp
Field trials indicate a good potential for the control of aphids, leafminers, scale insects, weevils, Lygus spp, and Byturus tomentosus in berry fruits .
Use in the US for Apples and Pears
In the US, Thiacloprid (marketed as Calypso) is used on apples and pears for the control of various pests including aphids, leaf miners, leaf hoppers, mirid bugs, codling moths, plum curculios, pear psylla, mealy bugs, leaf miners, pear midges, and scale insects .
Control of Whitefly in Melons
Trials in the US showed that Thiacloprid could provide a commercial alternative to Admire (imidacloprid) for the control of whitefly in melons . Applied as a foliar, post-plant spray, with two applications, to low densities of immature and adult insects, Thiacloprid provided 14-21 days residual control and minimized yield and quality losses in spring melons .
Use in Various Crops
Thiacloprid is used in a variety of crops including apples, brassicas, camellias, cherries, citrus, cotton, cucumbers, loquats, maybushes, melons, nectarines, ornamentals, peaches, pears, peppers, plums, pome fruits, potatoes, raspberries, rice, roses, squash, stone fruits, strawberries, tomatoes, vegetables, and vines .
Environmental Impact
Thiacloprid shows low acute toxicity to birds, moderate toxicity to fish, and slight toxicity to earthworms . This suggests that while it is effective against pests, it has a relatively low impact on non-target species, making it a more environmentally friendly option for pest control .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(6-2-5-12)8-9-3-4-10(11)13-7-9/h3-4,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZPDQSRKTZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)



![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)

![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)


![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2848112.png)
![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)
